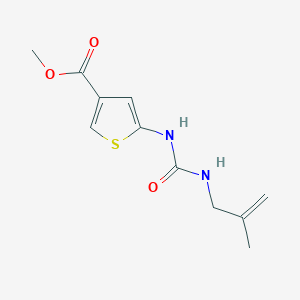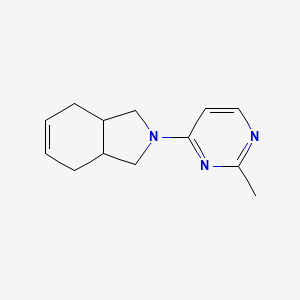
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiophene derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has several advantages for use in lab experiments, including its high purity and yield, and its potential applications in various fields. However, there are also limitations to the use of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate, including the development of new synthesis methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the further study of its mechanism of action. Additionally, the potential toxicity of Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate should be further investigated to ensure its safety for use in various applications.
Méthodes De Synthèse
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate can be synthesized using various methods, including the reaction of 5-amino-2-methylthiophene-3-carboxylic acid with N-methyl-N-(trimethylsilyl)acetamide, followed by the reaction with tert-butyl (E)-3-(bromomethyl)-2-methylpropenoate. Another method involves the reaction of 5-amino-2-methylthiophene-3-carboxylic acid with N-methyl-N-(trimethylsilyl)acetamide, followed by the reaction with tert-butyl (E)-3-(chloromethyl)-2-methylpropenoate. Both methods have been reported to yield Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate with high purity and yield.
Applications De Recherche Scientifique
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. In agriculture, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been studied for its potential use as a plant growth regulator. In materials science, Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate has been used as a building block for the synthesis of various functional materials.
Propriétés
IUPAC Name |
methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)5-12-11(15)13-9-4-8(6-17-9)10(14)16-3/h4,6H,1,5H2,2-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIWENNNMWDOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)NC1=CC(=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-methylprop-2-enylcarbamoylamino)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)

![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)